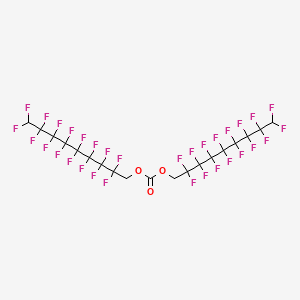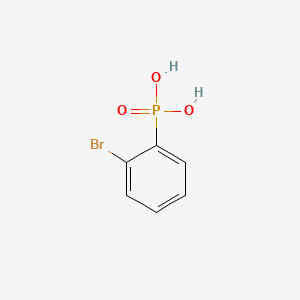![molecular formula C16H16O3 B12086618 Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12086618.png)
Methyl 5-hydroxy-2',4'-dimethyl-[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a biphenyl core with methyl, hydroxy, and carboxylate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Chlorine, bromine
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated biphenyl derivatives
Aplicaciones Científicas De Investigación
Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can interact with hydrophobic pockets in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-hydroxy-2,4-dimethylbiphenyl-3-carboxylate
- Methyl 5-hydroxy-2’,4’-dimethylbiphenyl-3-carboxylate
- Methyl 5-hydroxy-2,4-dimethylbiphenyl-3-carboxylate
Uniqueness
Methyl 5-hydroxy-2’,4’-dimethyl-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production .
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
methyl 3-(2,4-dimethylphenyl)-5-hydroxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-10-4-5-15(11(2)6-10)12-7-13(16(18)19-3)9-14(17)8-12/h4-9,17H,1-3H3 |
Clave InChI |
SOWBZZBLTGDKLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12086541.png)

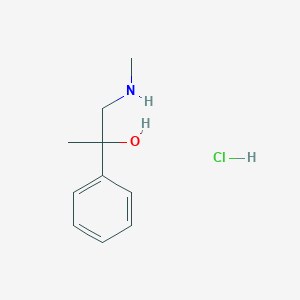

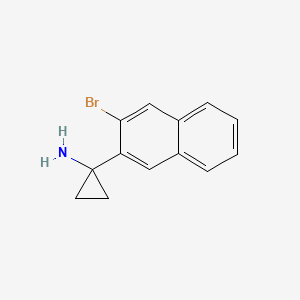
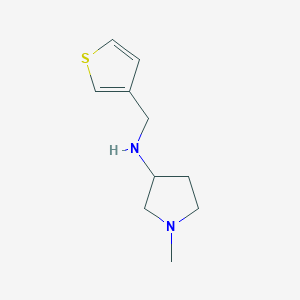
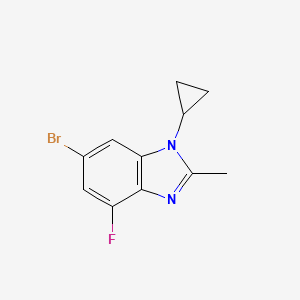
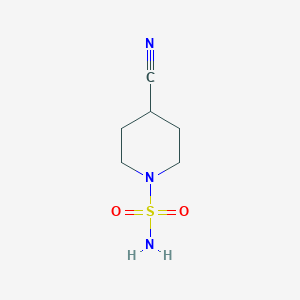
![Carbamic acid, N-[[(1S,2S)-2-[2-(cyclopropylmethoxy)-5-hydroxyphenyl]cyclopropyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12086606.png)
![3-Dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12086608.png)
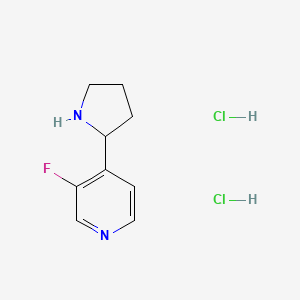
![(Butan-2-yl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B12086613.png)
